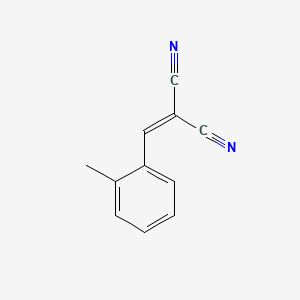

2-(2-Methylbenzylidene)malononitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-[(2-methylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUXXJMMRODTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288913 | |

| Record name | 2-(2-Methylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-44-4 | |

| Record name | 2-(2-Methylbenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylbenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Methylbenzylidene Malononitrile

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically followed by a dehydration reaction to yield an α,β-unsaturated product. In the synthesis of 2-(2-Methylbenzylidene)malononitrile, the reaction occurs between 2-methylbenzaldehyde (B42018) and malononitrile (B47326). The presence of two electron-withdrawing nitrile groups in malononitrile makes its methylene (B1212753) protons acidic and thus highly reactive. The reaction is generally catalyzed by a weak base.

The methyl group at the ortho position of the benzaldehyde (B42025) ring is an electron-donating group, which can influence the reactivity of the carbonyl group. Research indicates that aldehydes with electron-donating substituents may react at different rates compared to those with electron-withdrawing groups.

Optimization of Reaction Conditions for High Yield Synthesis

Achieving a high yield of this compound requires careful optimization of several reaction parameters, including temperature, catalyst loading, and the molar ratio of reactants. While specific optimization tables for the 2-methyl derivative are not extensively detailed in singular studies, general principles from related syntheses offer valuable insights.

For instance, in the synthesis of various substituted benzylidenemalononitriles, catalyst concentration has been shown to be a critical factor. A study using alum as a catalyst in an aqueous medium for the condensation of benzaldehyde and malononitrile found that a 20 mol% catalyst loading provided the highest yield. Increasing the catalyst amount beyond this optimal concentration did not lead to a significant improvement in the product yield. Temperature also plays a crucial role; the same study noted an increase in yield when the reaction temperature was raised from room temperature to 60°C. Typically, reactions are performed with an equimolar ratio of the aldehyde and malononitrile.

Catalytic Approaches in Knoevenagel Condensation

The choice of catalyst is paramount in the Knoevenagel condensation, dictating reaction efficiency, selectivity, and adherence to green chemistry principles. Various catalytic systems have been explored for the synthesis of benzylidenemalononitrile (B1330407) derivatives.

In recent years, heterogeneous catalysts like Metal-Organic Frameworks (MOFs) and nanohybrids have gained prominence due to their high surface area, tunable porosity, and ease of separation and reuse.

One highly effective system for the synthesis of this compound employs monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT). nih.govnih.gov This catalyst has demonstrated remarkable efficiency, achieving a high yield in a short reaction time under mild conditions. nih.gov The study highlights the successful conversion of ortho-tolualdehyde (2-methylbenzaldehyde) to the corresponding benzylidenemalononitrile derivative. nih.gov

| Substrate | Product | Time (min) | Yield (%) |

| 2-Methylbenzaldehyde | This compound | 15 | 95 ± 3 |

Reaction conditions: 1.0 mmol of substrate, 1.0 mmol of malononitrile, 4 mg of NiCu@MWCNT catalyst in 4 mL of H₂O/CH₃OH (1:1 v/v) at 25 °C. nih.gov

While not specific to the 2-methyl derivative, other MOFs like UiO-66 and ZIF-8 have also been successfully used as catalysts for the Knoevenagel condensation of benzaldehyde and malononitrile, indicating their potential applicability for a range of substituted benzaldehydes. knu.ac.kraston.ac.uk

Acid-base bifunctional catalysts offer a sophisticated approach by providing both acidic and basic sites within a single material, which can synergistically catalyze the Knoevenagel condensation. The acidic sites activate the carbonyl group of the aldehyde, while the basic sites facilitate the deprotonation of the active methylene compound.

Examples of such catalysts include MgO-modified MCM-22 zeolites (MgO/HMCM-22), which have shown good catalytic performance for the condensation of benzaldehyde with malononitrile due to their combined acidic and basic properties. Another innovative approach involves the construction of core-shell MOF@COF (covalent organic framework) materials, such as PCN-222-Co@TpPa-1. rsc.org These materials possess spatially separated acidic (MOF) and basic (COF) sites, enabling them to efficiently catalyze cascade reactions like deacetalization-Knoevenagel condensation. rsc.org The MOF IRMOF-3, a zinc aminoterephthalate framework, has also been identified as an effective bifunctional acid-base catalyst for this reaction. scispace.com

Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound and its analogues, several green protocols have been developed. These methods often involve the use of water as a solvent, solvent-free conditions, or energy-efficient activation sources like microwave irradiation. nih.govuni-regensburg.debhu.ac.in

A notable green synthesis involves the use of alum [KAl(SO₄)₂·12H₂O] as an inexpensive, readily available, and environmentally friendly catalyst in water. rasayanjournal.co.in This method has been successfully applied to various substituted aromatic aldehydes, including ortho-substituted derivatives, yielding excellent results. Research has shown that aldehydes with electron-withdrawing groups (like nitro and chloro at the ortho position) react faster than those with electron-releasing groups. rasayanjournal.co.in This protocol underscores the move towards more sustainable chemical manufacturing. rasayanjournal.co.in

| Entry | Substituent (in Benzaldehyde) | Product | Time (min) | Yield (%) |

| 1 | 2-NO₂ | 2-(2-Nitrobenzylidene)malononitrile | 20 | 94 |

| 2 | 2-Cl | 2-(2-Chlorobenzylidene)malononitrile | 25 | 91 |

Reaction conditions: 1 mmol of aldehyde, 1 mmol of malononitrile, 20 mol% alum in 10 ml water at 60°C. rasayanjournal.co.in

Other green approaches include catalyst-free reactions in water under microwave irradiation, which can produce a range of Knoevenagel adducts in high yields within 30 minutes. nih.gov Tandem reactions, where benzyl (B1604629) alcohols are first oxidized to aldehydes and then subjected to Knoevenagel condensation in water using light, also represent a sustainable pathway. uni-regensburg.de

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of the Knoevenagel condensation. The solvent's polarity and its ability to dissolve reactants and stabilize intermediates are key factors. While some green methods eliminate organic solvents altogether, many protocols still rely on them.

A systematic study on the effect of various solvents on the Knoevenagel condensation of benzaldehyde and malononitrile revealed important trends. Protic solvents like methanol (B129727) and ethanol (B145695) can participate in hydrogen bonding and may stabilize intermediates, often leading to good yields. researchgate.net Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) have also been shown to be highly effective, in some cases providing excellent yields in shorter reaction times compared to protic solvents. researchgate.net In contrast, non-polar solvents like toluene (B28343) and diethyl ether generally result in longer reaction times. The optimal choice often depends on the specific catalyst and substrates being used.

| Entry | Solvent | Time | Yield (%) |

| 1 | Tetrahydrofuran (THF) | 1-4 min | 27-57 |

| 2 | Dioxane | > 4 min | 78 |

| 3 | Dimethylformamide (DMF) | > 4 min | 96 |

| 4 | Dimethyl sulfoxide (DMSO) | > 4 min | 85 |

| 5 | Methanol (MeOH) | > 4 min | 90 |

| 6 | Ethanol (EtOH) | 5 min | 95 |

| 7 | Water (H₂O) | 4 h | 99 |

Data represents a general study on benzylidenemalononitrile synthesis and illustrates solvent trends. researchgate.net

Advanced Synthetic Strategies and Tandem Reactions

Modern synthetic chemistry emphasizes the development of tandem or cascade reactions, which allow for the construction of complex molecules in a single pot, thereby reducing waste and simplifying procedures. uni-regensburg.de These strategies are particularly relevant for the synthesis of benzylidenemalononitrile derivatives.

While this compound itself is a product of condensation, its structural motif is a key building block in subsequent domino reactions to form more complex heterocyclic systems. One prominent example is the Knoevenagel-Michael cyclocondensation reaction. In this process, the benzylidenemalononitrile derivative, formed in situ or used as a starting material, acts as a Michael acceptor. Its reaction with a suitable donor can initiate a cascade of reactions leading to the formation of cyclic compounds like 2-amino-4H-chromenes. researchgate.net

Furthermore, malononitrile derivatives can participate in cycloaddition reactions. For instance, organocatalyzed [4+2] cycloaddition reactions between isatylidene malononitrile and α,β-unsaturated ketones have been developed to access spiro[cyclohexanone]oxindole derivatives. researchgate.net This highlights the potential for cycloaddition pathways in generating structural complexity from malononitrile-containing scaffolds.

A significant advancement in synthesizing benzylidenemalononitrile analogues involves tandem reactions that start from more readily available precursors than aldehydes, such as benzyl alcohols. uni-regensburg.de A notable strategy is the in situ photooxidation of benzyl alcohols to the corresponding benzaldehydes, which is then coupled with a Knoevenagel condensation. uni-regensburg.deresearchgate.net

This tandem process can be driven by visible light and employs a dual catalytic system, for example, using sodium anthraquinone-1,5-disulfonate as a photocatalyst for the alcohol oxidation and β-alanine as an organocatalyst for the condensation step. uni-regensburg.deresearchgate.net Air serves as the terminal oxidant, and water is often used as a green solvent, which can also facilitate product isolation through precipitation. uni-regensburg.deresearchgate.net This method represents a tandem oxidative dehydrogenation-condensation pathway, providing an efficient and more sustainable route to various benzylidenemalononitrile derivatives from benzyl alcohols. uni-regensburg.de

The general pathway for this tandem reaction is outlined below:

Photo-oxidation (Dehydrogenation): The benzyl alcohol is oxidized to the corresponding benzaldehyde, catalyzed by a photo-excitable agent.

Knoevenagel Condensation: The in situ generated benzaldehyde immediately reacts with malononitrile to yield the final benzylidenemalononitrile product. uni-regensburg.de

Regioselectivity and Stereoselectivity in Synthesis

The Knoevenagel condensation for producing this compound is inherently regioselective. The reaction occurs specifically between the carbonyl carbon of 2-methylbenzaldehyde and the highly acidic methylene carbon of malononitrile, with no other regioisomers being plausible products.

Stereoselectivity in this context refers to the geometry of the newly formed carbon-carbon double bond, which can exist as either E or Z isomers. For benzylidenemalononitrile derivatives, the reaction is highly stereoselective, predominantly forming the E-isomer. This preference is driven by thermodynamics; the E-isomer minimizes the steric repulsion between the bulky 2-methylphenyl group and the malononitrile moiety, resulting in a more stable configuration. The steric hindrance caused by the ortho-methyl group further favors the formation of the E configuration.

Kinetic and Thermodynamic Aspects of Formation

The formation of this compound via Knoevenagel condensation is generally a rapid and thermodynamically favorable process. The reaction is driven by the formation of a highly conjugated π-system and the elimination of a stable small molecule, water.

Kinetic studies on the synthesis of various benzylidenemalononitrile derivatives show that the reaction proceeds efficiently, often reaching completion in minutes. In a study using monodisperse NiCu@MWCNT nanohybrids as a catalyst in methanol, this compound was obtained in a high yield of 95 ± 3% within just 15 minutes. nih.gov The reaction rate is influenced by the electronic nature of the substituents on the benzaldehyde ring. Electron-withdrawing groups tend to accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups, such as the methyl group in 2-methylbenzaldehyde, can slightly decrease the reaction rate compared to unsubstituted benzaldehyde. nih.gov The steric effect of the ortho-methyl group may also influence the reaction kinetics when compared to its para-substituted counterpart. nih.gov

Computational studies on related benzylidenemalononitrile derivatives have been used to calculate thermodynamic properties, including changes in enthalpy (ΔH) and Gibbs free energy (ΔG), confirming the spontaneity of the condensation reaction. nih.gov

| Substituted Aldehyde | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 2-Methylbenzaldehyde | This compound | 15 | 95 ± 3 |

| 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 15 | 95 ± 3 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | <15 (not specified) | 96 ± 1 |

| 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)malononitrile | 12 | 95 ± 1 |

| Benzaldehyde | 2-Benzylidenemalononitrile | 15 | 92 ± 2 |

Despite a comprehensive search of scientific databases and academic publications, no specific single-crystal X-ray diffraction (SCXRD) data for the compound this compound could be located. As a result, a detailed analysis according to the requested outline cannot be provided.

The requested information, including the determination of the crystal system, space group, molecular geometry, bond lengths, bond angles, torsional angles, and details of intermolecular interactions such as hydrogen bonding networks, is all derived from experimental SCXRD studies. The absence of a published crystal structure for this compound in resources such as the Cambridge Crystallographic Data Centre (CCDC) and other scholarly articles prevents the generation of an article with the specified detailed structural analysis.

While crystallographic data is available for closely related isomers, such as 2-(4-Methylbenzylidene)malononitrile, and other derivatives of benzylidenemalononitrile, the strict requirement to focus solely on the 2-methyl isomer means this information cannot be used to construct the requested article. The subtle change in the position of the methyl group from the para to the ortho position can significantly influence the crystal packing and molecular conformation, making extrapolation of data from other isomers scientifically unsound for a detailed and accurate analysis.

Similarly, without experimental data, a discussion on the potential polymorphism of this compound or a definitive analysis of its supramolecular assembly in the solid state would be purely speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

Therefore, until the crystal structure of this compound is determined and published, it is not possible to provide the in-depth structural and conformational analysis as requested.

Molecular Structure and Conformational Analysis

Intermolecular Interactions and Supramolecular Assembly in the Solid State

π-π Stacking Interactions and Molecular Packing Arrangements

The arrangement of molecules in a crystal lattice and the presence of non-covalent interactions, such as π-π stacking, are critical to understanding the material's properties. However, in the absence of crystallographic studies for 2-(2-Methylbenzylidene)malononitrile, a scientifically accurate description of its molecular packing and any potential π-π stacking is not possible. Analysis of these features is contingent on the determination of the crystal structure.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis requires crystallographic information files (CIFs) as input. Due to the lack of available crystal structure data for this compound, a Hirshfeld surface analysis has not been performed. Consequently, a quantitative breakdown of its intermolecular contacts remains uncharacterized.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

The key functional groups in 2-(2-Methylbenzylidene)malononitrile give rise to distinct and identifiable peaks in the FT-IR and Raman spectra. The most prominent of these is the nitrile (C≡N) group, which typically exhibits a strong, sharp absorption band in the region of 2220-2230 cm⁻¹ in the FT-IR spectrum. nih.gov This band is a hallmark of the malononitrile (B47326) moiety.

The carbon-carbon double bond (C=C) of the benzylidene group results in a stretching vibration that is observable in the 1600-1620 cm⁻¹ range. nih.gov The aromatic ring itself presents a series of characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. nih.gov The presence of the methyl group introduces C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations at approximately 1375-1450 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3030 | 3100-3030 | Medium-Weak |

| Methyl C-H | Stretching | 2960-2850 | 2960-2850 | Medium |

| Nitrile (C≡N) | Stretching | 2230-2220 | 2230-2220 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1620-1600 | 1620-1600 | Medium |

| Aromatic (C=C) | Stretching | 1600-1450 | 1600-1450 | Medium-Strong |

| Methyl C-H | Bending | 1450-1375 | 1450-1375 | Medium |

The precise frequencies of the vibrational modes are sensitive to the molecular conformation and electronic effects. The ortho-methyl substitution can induce steric hindrance, potentially causing a slight twist in the phenyl ring relative to the plane of the malononitrile group. This deviation from planarity could influence the conjugation between the aromatic ring and the dicyanovinyl group, which in turn would manifest as shifts in the C=C and C≡N stretching frequencies.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The C=C and C≡N stretching modes are expected to be strong in the Raman spectrum, complementing the information obtained from FT-IR. The complementarity of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic proton, the aromatic protons, and the methyl protons. Based on data for the parent compound, benzylidenemalononitrile (B1330407), the vinylic proton is anticipated to appear as a singlet in the downfield region, likely between δ 7.5 and 8.0 ppm. scielo.br

The four aromatic protons will exhibit complex splitting patterns in the range of δ 7.2 to 7.8 ppm. The ortho-methyl group will influence the chemical shifts of the adjacent aromatic protons. The methyl group itself will give rise to a singlet at approximately δ 2.4-2.5 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic-H | 7.5 - 8.0 | s |

| Aromatic-H | 7.2 - 7.8 | m |

| Methyl (-CH₃) | 2.4 - 2.5 | s |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The nitrile carbons are expected to resonate at approximately δ 112-114 ppm. The quaternary carbon of the malononitrile group attached to the benzylidene moiety is predicted to be in the range of δ 80-85 ppm. scielo.br

The vinylic carbons will have distinct chemical shifts, with the carbon attached to the phenyl ring appearing further downfield. The aromatic carbons will show a range of signals between δ 125 and 140 ppm, with the carbon bearing the methyl group and the carbon attached to the vinylic group having characteristic shifts. The methyl carbon is expected to have a chemical shift in the range of δ 19-22 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl (-CH₃) | 19 - 22 |

| C(CN)₂ | 80 - 85 |

| -C≡N | 112 - 114 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-quaternary | 135 - 142 |

| Vinylic C | 155 - 160 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals of the methyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the connectivity between the vinylic proton and the aromatic ring carbons, as well as the connectivity of the quaternary carbons.

The collective data from these spectroscopic methods provides a detailed and comprehensive electronic and structural portrait of this compound, highlighting the influence of the ortho-methyl substituent on its chemical properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The study of how this compound interacts with light provides a window into its electronic structure and potential applications in materials science and photonics.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of benzylidenemalononitrile derivatives is characterized by strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* electronic transitions within the conjugated system formed by the benzene ring and the dicyanomethylene group. For the related isomer, 2-(4-Methylbenzylidene)malononitrile, the molecule is nearly planar, which facilitates this electronic conjugation. nih.govresearchgate.net The introduction of a methyl group on the phenyl ring can influence the electronic properties and, consequently, the absorption maxima (λmax).

While specific experimental data for the 2-methyl isomer is not extensively documented in the reviewed literature, analysis of similar compounds allows for an estimation of its spectral properties. The absorption maxima are expected to be influenced by the electronic nature of the substituents on the phenyl ring.

Table 1: Representative Absorption Maxima for Benzylidenemalononitrile Derivatives

| Compound | Substituent | Absorption Maximum (λmax) | Solvent |

|---|---|---|---|

| 2-Benzylidenemalononitrile | -H | Not Specified | Not Specified |

| 2-(4-Chlorobenzylidene)malononitrile | 4-Cl | Not Specified | Not Specified |

| 2-(4-Methylbenzylidene)malononitrile | 4-CH3 | Not Specified | Not Specified |

Fluorescence Emission Spectra and Quantum Yield Determination

Many benzylidenemalononitrile derivatives are known to be fluorescent, emitting light after absorbing photons. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. For instance, derivatives with strong electron-donating groups, such as a diphenylamino group, can exhibit intense fluorescence. mdpi.com

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of the emission process. For many simple benzylidenemalononitrile compounds, the quantum yield in dilute solutions can be quite low due to non-radiative decay pathways enabled by intramolecular rotations. udel.edu

Solvatochromism and Environmental Sensitivity of Optical Properties

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectra) changes with the polarity of the solvent. This effect is prominent in molecules where there is a significant change in the dipole moment between the ground and excited states. Benzylidenemalononitrile derivatives, with their electron-donating (phenyl ring) and electron-accepting (dicyanomethylene) components, often exhibit solvatochromic behavior.

In polar solvents, the excited state, which typically has a larger dipole moment due to intramolecular charge transfer (ICT), is stabilized more than the ground state. This stabilization leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. While specific solvatochromism data for this compound is scarce, related compounds with donor-acceptor structures are known to display these properties. figshare.com

Investigation of Dual Fluorescence Emission Mechanisms

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands. A well-known example is 4-(dimethylamino)benzonitrile (B74231) (DMABN), which shows a normal fluorescence band and a second, red-shifted band in polar solvents. researchgate.net This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where a part of the molecule rotates in the excited state, leading to a highly polar species that is stabilized by polar solvents. researchgate.net

The structural flexibility of benzylidenemalononitrile derivatives, specifically the rotation around the single bond connecting the phenyl ring and the vinyl group, suggests that they could potentially exhibit complex excited-state dynamics, including the possibility of forming different emissive states. However, there is no specific evidence in the provided literature to confirm dual fluorescence in this compound itself.

Aggregation-Induced/Enhanced Emission (AIE/AEE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. udel.educhemrxiv.org This effect is often attributed to the restriction of intramolecular vibrations and rotations (RIV/RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. chemrxiv.org

Many derivatives of benzylidenemalononitrile are classic examples of AIE-active compounds (AIEgens). figshare.com In dilute solutions, the free rotation of the phenyl ring against the dicyanomethylene group provides a pathway for the absorbed energy to dissipate non-radiatively. However, in an aggregated state or in a viscous medium, this rotation is hindered, forcing the molecule to release its energy as light.

For example, 2-(4-(diphenylamino)benzylidene)malononitrile is a known AIEgen that also exhibits mechanofluorochromism—a change in fluorescence color upon mechanical grinding. mdpi.com It is highly probable that this compound would also exhibit AIE characteristics due to its similar core structure, which allows for intramolecular rotation in solution that can be restricted upon aggregation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Methylbenzylidene)malononitrile |

| 2-Benzylidenemalononitrile |

| 2-(4-Chlorobenzylidene)malononitrile |

| 2-(4-Nitrobenzylidene)malononitrile |

| 2-(4-(Diphenylamino)benzylidene)malononitrile |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies were found that specifically report DFT calculations for the ground state properties of 2-(2-methylbenzylidene)malononitrile. Therefore, detailed findings on its optimized geometry, conformational energy, electronic orbitals, and charge distribution are not available.

Geometry Optimization and Conformational Energy Landscapes

Specific data on the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational energy landscape for this compound have not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

A quantitative analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not present in the available literature.

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer (ICT) Interactions

There are no NBO analysis results available to describe the intramolecular charge transfer interactions, donor-acceptor relationships, or stabilization energies within the this compound molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

MEP maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been computationally generated and published for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Investigations into the excited state properties of this compound using TD-DFT are absent from the scientific literature.

Prediction of Electronic Excitation Energies and Oscillator Strengths

There is no available data on the predicted electronic excitation energies, oscillator strengths, or the nature of electronic transitions (e.g., π→π*) for this compound.

Simulation of Absorption and Emission Spectra

To understand the photophysical properties of this compound, time-dependent density functional theory (TD-DFT) calculations would be employed. These simulations predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra. The calculations would identify the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths (f) for the electronic transitions. Key transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), would be characterized to understand the nature of the electronic excitations, for instance, whether they are localized or involve charge transfer. For similar malononitrile (B47326) derivatives, studies have reported strong intramolecular charge transfer absorption bands. researchgate.net

Theoretical Treatment of Solvent Effects (Continuum Solvation Models)

The influence of different solvents on the electronic properties of the molecule would be modeled using continuum solvation models.

Polarizable Continuum Model (PCM) and Integral Equation Formalism (IEF-PCM) Applications

The Polarizable Continuum Model (PCM), and its variant the Integral Equation Formalism (IEF-PCM), are standard methods to simulate the effect of a solvent. In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. These calculations would be performed for a range of solvents with varying polarities to predict how the solvent environment affects the molecule's geometry, electronic structure, and spectroscopic properties.

Influence of Solvent Polarity on Electronic and Photophysical Characteristics

By performing calculations in different simulated solvents, researchers can predict trends in the absorption and emission spectra as a function of solvent polarity. For molecules with significant intramolecular charge transfer character, a bathochromic (red) shift in the emission spectrum is often observed in more polar solvents. This is due to the stabilization of the more polar excited state relative to the ground state. A data table would typically be generated to show the calculated λmax for absorption and emission in various solvents, alongside the solvent's dielectric constant.

Vibrational Frequency Calculations and Correlation with Experimental Data

Density functional theory (DFT) is also used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching and bending of bonds. The calculated vibrational spectrum is often compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. A scaling factor is typically applied to the calculated frequencies to improve the correlation with experimental values, accounting for approximations in the theoretical model and anharmonicity. For a related compound, P-N,N-dimethylaminobenzylidenemalononitrile, DFT calculations have been shown to be in good agreement with experimental FT-IR spectra. rsc.org

Exploration of Intramolecular Charge Transfer (ICT) Mechanisms

The presence of electron-donating (the methylbenzylidene group) and electron-accepting (the malononitrile group) moieties in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation.

Theoretical Models for Excited State Twisted Intramolecular Charge Transfer (TICT)

A specific and well-studied ICT mechanism is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, upon excitation, the molecule can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor groups. This leads to a twisted, charge-separated excited state that is often stabilized in polar solvents. Computational modeling of the TICT state involves mapping the potential energy surface of the excited state as a function of the dihedral angle of rotation. These calculations can determine the energy barrier to twisting and the relative energies of the planar (locally excited) and twisted (TICT) states. The existence of a stable TICT state can explain phenomena such as dual fluorescence and solvent-dependent fluorescence quantum yields.

Theoretical Models for Planarized Intramolecular Charge Transfer (PICT)

Intramolecular Charge Transfer (ICT) is a fundamental process in donor-π-acceptor (D-π-A) molecules, where photoexcitation leads to a significant redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part. In molecules like this compound, the methyl-substituted benzylidene group acts as the electron donor and the dicyanovinyl (malononitrile) group serves as the electron acceptor, connected by a π-conjugated bridge.

The PICT model is a specific variant of ICT theory. It posits that the charge transfer state is most stable when the donor and acceptor moieties are in a planar conformation, which maximizes π-orbital overlap and facilitates electron delocalization. This is in contrast to other models like the Twisted Intramolecular Charge Transfer (TICT) model, where charge separation is maximized upon twisting around the bond connecting the donor and acceptor.

A computational investigation into the PICT characteristics of this compound would typically involve:

Geometry Optimization: Calculating the optimized molecular structures for both the ground state (S₀) and the first excited state (S₁). This is often performed using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited state.

Potential Energy Surface Scans: Mapping the energy of the excited state as a function of the dihedral angle between the phenyl ring and the malononitrile group. A minimum energy for the S₁ state at a planar or near-planar conformation would lend support to the PICT model for this molecule.

Analysis of Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In a typical D-π-A system, the HOMO is localized on the donor fragment, while the LUMO is on the acceptor. A significant spatial separation of these orbitals is a key indicator of a charge-transfer character in the excited state.

Dipole Moment Calculations: The dipole moment of the molecule is expected to increase significantly upon excitation from the ground state to the ICT state due to the charge separation. Comparing the calculated dipole moments for the S₀ and S₁ states provides quantitative evidence of ICT.

For this compound, the steric hindrance from the ortho-methyl group could potentially force a non-planar ground state geometry. Computational models would be essential to determine whether the molecule planarizes upon excitation to achieve a more stable PICT state or if it follows a different relaxation pathway.

Investigation of Solvent-Induced Ground State Structural Changes

The structure of a molecule in the ground state can be influenced by its environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can be investigated computationally to understand how solvent interactions affect molecular geometry and electronic properties.

For this compound, a molecule with a significant ground-state dipole moment, changes in solvent polarity could induce subtle but important structural modifications. Computational methods to investigate these effects include:

Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. In this approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing geometry optimizations in simulated solvent environments of varying dielectric constants (e.g., heptane, chloroform, acetonitrile, water), one can predict changes in bond lengths, bond angles, and dihedral angles.

Explicit Solvent Models: For a more detailed analysis, a small number of explicit solvent molecules can be included in the quantum mechanical calculation, typically combined with a continuum model for the bulk solvent. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, though this is less relevant for aprotic solvents and this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the solute molecule with high-level quantum mechanics while the surrounding solvent molecules are treated with less computationally expensive molecular mechanics force fields.

A key parameter to analyze would be the dihedral angle between the phenyl ring and the malononitrile moiety. Increased solvent polarity might stabilize a more polar, twisted conformation in the ground state, or conversely, it could favor a more planar structure to enhance conjugation, depending on the electronic characteristics of the molecule. These computational predictions could then be correlated with experimental spectroscopic data (e.g., UV-Vis absorption shifts) to validate the theoretical models.

The table below illustrates hypothetical data that would be generated from such a computational study, showing the calculated ground-state dihedral angle (θ) between the phenyl and vinyl planes and the dipole moment (μ) in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (θ) [°] | Calculated Dipole Moment (μ) [Debye] |

| Gas Phase | 1.0 | 15.2 | 5.8 |

| Toluene (B28343) | 2.4 | 14.5 | 6.5 |

| Chloroform | 4.8 | 13.8 | 7.1 |

| Acetonitrile | 37.5 | 12.1 | 8.2 |

Note: The data in this table is illustrative and not based on published research findings for this compound.

Advanced Functional Applications in Materials Science

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are critical for a range of photonic applications, including optical switching, data storage, and frequency conversion. The NLO response in organic molecules is fundamentally linked to their ability to exhibit a change in polarizability under an intense electric field, a property often magnified in D-π-A structures.

Hyperpolarizability Calculations and Experimental Determination of NLO Response

The primary measure of a molecule's NLO activity is its first hyperpolarizability (β). This property can be predicted through quantum chemical calculations (e.g., using Density Functional Theory, DFT) and measured experimentally using techniques like the Z-scan method. These analyses provide quantitative values for the second-order NLO response.

Despite the existence of established theoretical and experimental protocols for such characterization, a specific investigation into the hyperpolarizability of 2-(2-Methylbenzylidene)malononitrile has not been reported in the available scientific literature. Consequently, no data table of its calculated or experimentally determined NLO parameters can be presented.

Structure-Property Relationships for Enhanced NLO Efficiency

The relationship between a molecule's structure and its NLO efficiency is a guiding principle in the design of new materials. Factors such as the strength of donor and acceptor groups, the length and nature of the π-conjugated bridge, and molecular planarity are all critical. The specific placement of substituents on the donor ring can also induce significant changes in NLO properties due to steric and electronic effects.

For this compound, the ortho-methyl group is expected to influence the molecule's conformation, potentially causing a twist in the phenyl ring relative to the dicyanovinyl plane. This deviation from planarity could, in turn, affect the intramolecular charge transfer efficiency and, consequently, the hyperpolarizability. However, without dedicated studies on this isomer, any discussion of its specific structure-property relationships in the context of NLO efficiency remains speculative. Research on other isomers, such as the 4-methyl derivative, has been conducted, but these findings cannot be directly extrapolated to the 2-methyl case due to differing steric and electronic influences.

Optoelectronic Device Components

The unique electronic properties of D-π-A molecules make them prime candidates for active components in optoelectronic devices, where they can function as light emitters, charge transporters, or light absorbers.

Organic Light-Emitting Diodes (OLEDs) as Active Layers

In Organic Light-Emitting Diodes (OLEDs), organic molecules emit light upon the recombination of electrons and holes. The color and efficiency of this emission are dictated by the material's electronic structure, specifically its HOMO-LUMO energy gap. Malononitrile (B47326) derivatives have been explored as fluorescent materials in OLEDs.

A review of the literature indicates that while various substituted benzylidene malononitriles have been synthesized and tested in OLED devices, there are no published studies detailing the use or performance of this compound as an active layer. Therefore, data on its electroluminescence, quantum efficiency, or luminance in an OLED architecture is not available.

Organic Photovoltaic (OPV) Devices and Electron Acceptor Functionality

In the realm of Organic Photovoltaics (OPVs), D-π-A molecules are often employed as non-fullerene acceptors. These materials must possess appropriate LUMO energy levels to facilitate efficient electron transfer from a donor material upon exciton (B1674681) dissociation. The malononitrile moiety is a well-established electron-accepting group used in the design of these materials.

However, there is a lack of research investigating the application of this compound as an electron acceptor in OPV devices. As such, no data regarding its performance in solar cells, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), or fill factor (FF), has been reported.

Thin Film Morphology and Device Performance Correlations

The performance of optoelectronic devices is not solely dependent on the intrinsic properties of the molecules but is also heavily influenced by the morphology of the active layer thin film. The packing of molecules, crystallinity, and domain size can significantly affect charge transport and device efficiency. These characteristics are typically investigated using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).

As there are no reports on the integration of this compound into any optoelectronic devices, there have been no corresponding studies on its thin-film morphology or how it might correlate with device performance.

Fluorescent Probes and Chemosensors

Derivatives of benzylidenemalononitrile (B1330407) are recognized for their potential in the development of fluorescent probes and chemosensors due to their intrinsic photophysical properties, which can be sensitive to the surrounding environment. The core structure, featuring an electron-donating aryl group and an electron-withdrawing malononitrile group, facilitates intramolecular charge transfer (ICT), a phenomenon often associated with environmentally sensitive fluorescence.

Sensing Mechanisms Based on Environmental Polarity and pH Changes

The fluorescence of benzylidenemalononitrile derivatives can be modulated by the polarity of the solvent, a phenomenon known as solvatochromism. In push-pull systems like these, an increase in solvent polarity often leads to a stabilization of the excited ICT state, resulting in a bathochromic (red) shift in the emission spectrum. This behavior is the basis for their use as fluorescent probes for environmental polarity. For instance, studies on various donor-π-acceptor systems involving benzylidenemalononitrile have demonstrated that the emission spectra are dependent on the solvent's polarity. researchgate.net The Lippert-Mataga equation is frequently used to correlate the Stokes shift with the orientation polarizability of the solvent, providing insights into the change in dipole moment upon excitation. mdpi.comresearchgate.net A positive slope in the Lippert-Mataga plot indicates an increase in the dipole moment from the ground to the excited state, which is characteristic of molecules with significant ICT character. mdpi.com

While specific studies on the solvatochromism of this compound are not extensively documented in the reviewed literature, the general principles observed in related compounds are applicable. The methyl group at the ortho position can influence the molecule's conformation and, consequently, its interaction with solvent molecules, potentially fine-tuning its sensitivity to polarity.

Regarding pH sensing, certain malononitrile derivatives have been designed to act as chemosensors for pH changes. For example, a malononitrile derivative incorporating a 4-(dimethylamino)phenyl group and a pyran ring, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), has been shown to be a colorimetric and fluorescent sensor for low pH values. This sensor exhibits a ratiometric absorption change in the pH range of 0-3, accompanied by a color change from yellow to colorless. The fluorescence intensity of this sensor also increases with rising pH from 0 to 2. The sensing mechanism is attributed to the protonation of the dimethylamino group in acidic conditions, which alters the ICT character of the molecule. Although DPM is structurally different from this compound, this example illustrates a common strategy for designing pH-sensitive fluorescent probes based on the malononitrile scaffold.

Design Principles for Tunable Fluorescence Emission in Sensing Applications

The design of benzylidenemalononitrile-based fluorescent probes with tunable emission properties for specific sensing applications relies on several key principles:

Modulation of Intramolecular Charge Transfer (ICT): The extent of ICT is a primary determinant of the fluorescence properties. By modifying the electron-donating and electron-accepting strengths of the substituents, the emission wavelength and quantum yield can be tuned. For instance, introducing stronger electron-donating groups on the benzylidene ring generally leads to a red-shift in the emission.

Steric Effects: The introduction of substituents, such as the ortho-methyl group in this compound, can induce steric hindrance. This can affect the planarity of the molecule, which in turn influences the extent of π-conjugation and the efficiency of ICT. Such conformational changes can be exploited to fine-tune the photophysical properties.

Introduction of Specific Recognition Moieties: For the detection of specific analytes, a recognition site can be incorporated into the molecular structure. This site should interact with the target analyte in a way that perturbs the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.

Control of Intermolecular Interactions: In the solid state, the packing of molecules can significantly affect their fluorescence. By controlling the crystallization process to obtain different polymorphs, it is possible to achieve different emission colors from the same compound. This principle is particularly relevant for the development of solid-state sensors.

The following table summarizes the photophysical properties of a related benzylidenemalononitrile derivative in different solvents, illustrating the effect of solvent polarity on its fluorescence.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) |

| Toluene (B28343) | 2.38 | Varies |

| Dichloromethane (DCM) | 8.93 | Varies |

| Tetrahydrofuran (THF) | 7.58 | Varies |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Varies |

| Methanol (B129727) (MeOH) | 32.7 | Varies |

| Note: Specific emission maxima for this compound are not provided in the search results. The table reflects the general trend of solvent-dependent shifts for related compounds. rsc.org |

Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as mechanical force, heat, or solvent vapor. Benzylidenemalononitrile derivatives have emerged as promising candidates for the development of such materials, particularly those that exhibit changes in their luminescence properties.

Mechanochromic Fluorescence Switching and Tuning

Mechanochromism is the phenomenon where a material changes its color or luminescence upon the application of mechanical force, such as grinding or shearing. This property is often associated with a change in the molecular packing or conformation in the solid state.

A notable example of mechanochromism is observed in a related compound, 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM). This compound exists in at least two different crystalline forms (polymorphs), which exhibit different fluorescence colors. One crystal form of DPAM shows red fluorescence, which can be switched to yellow upon grinding. mdpi.com This change is reversible, as the original red-emitting form can be recovered by exposing the ground powder to solvent vapor. The mechanism behind this mechanochromic behavior is a pressure-induced phase transition from a less stable to a more stable crystalline phase. mdpi.com This transition alters the intermolecular interactions and molecular conformation, which in turn affects the solid-state fluorescence.

While direct evidence for mechanochromism in this compound is not available in the provided search results, the behavior of DPAM suggests that other benzylidenemalononitrile derivatives could also exhibit such properties. The presence of the ortho-methyl group in this compound might influence its crystal packing and susceptibility to mechanical stress, potentially leading to unique mechanochromic responses.

The following table summarizes the mechanochromic properties of the analogue DPAM.

| Compound | Initial Crystal Form | Initial Fluorescence | Stimulus | Final Crystal Form | Final Fluorescence |

| DPAM | A-2 | Red | Grinding/Pressure | A-1 | Yellow |

| Data is for the analogue 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM). mdpi.com |

Thermochromic and Solvatochromic Responses in Solid State

Thermochromism is a reversible change in color or luminescence with temperature. In the context of benzylidenemalononitrile derivatives, thermochromic behavior in the solid state is often linked to temperature-induced phase transitions. These transitions can alter the molecular packing and intermolecular interactions, leading to a change in the emission properties. For the analogue DPAM, differential scanning calorimetry (DSC) revealed thermal events corresponding to phase transitions, which are associated with its luminescent properties. mdpi.com

Solvatochromism in the solid state, also known as vapochromism, involves a change in the luminescence of a solid material upon exposure to solvent vapors. This phenomenon is typically due to the absorption of solvent molecules into the crystal lattice, which can induce a phase change or alter the local environment of the fluorophores. The ground, yellow-emitting form of DPAM can have its original red emission restored by fuming with certain organic solvents, demonstrating a solvatochromic response. mdpi.com

Phase Transitions and Associated Luminescence Modulation

The luminescence of organic solids is highly dependent on their crystalline structure. Phase transitions, which are changes from one crystal polymorph to another, can be induced by various stimuli, including pressure (mechanochromism), temperature (thermochromism), and solvent vapor (solvatochromism). These transitions lead to a modulation of the material's luminescence.

In the case of DPAM, the mechanochromic and solvatochromic behaviors are directly linked to phase transitions between its different crystalline forms. mdpi.com The red-emitting form has a specific crystal packing that is altered upon grinding, leading to a new, yellow-emitting phase. This process involves a change in intermolecular interactions, such as π-π stacking and hydrogen bonding, which affects the de-excitation pathways of the excited state and thus the fluorescence color. The reversibility of this process through solvent fuming indicates that the initial crystal structure is thermodynamically favored under those conditions.

These findings on a closely related compound underscore the potential of this compound to exhibit interesting solid-state luminescent properties governed by phase transitions. The specific nature of these properties would be dependent on its unique crystal packing and intermolecular interactions, which are influenced by the ortho-methyl substituent.

Derivatization and Structure Activity/property Relationships

Rational Design and Synthesis of 2-(2-Methylbenzylidene)malononitrile Derivatives

The primary method for synthesizing derivatives of this compound is the Knoevenagel condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of a substituted 2-methylbenzaldehyde (B42018) with malononitrile (B47326). nih.govresearchgate.net The choice of substituent on the aromatic ring is guided by the desired electronic properties of the final molecule.

The introduction of electron-donating groups (EDGs) onto the benzylidene ring increases the electron density of the π-conjugated system. This, in turn, influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.org Common EDGs used in the synthesis of these derivatives include alkoxy (-OR), alkyl (-R), and amino (-NR2) groups.

For instance, the synthesis of derivatives bearing methoxy (B1213986) (-OCH3) or methyl (-CH3) groups has been reported. nih.gov These groups donate electron density through resonance (methoxy) and inductive effects (methyl), respectively. The general synthetic approach remains the Knoevenagel condensation, where the appropriately substituted 2-methylbenzaldehyde is reacted with malononitrile. nih.gov The reaction conditions can be optimized using various catalysts and solvent systems to achieve high yields. nih.gov

Table 1: Examples of this compound Derivatives with Electron-Donating Groups

| Substituent | Position on Benzylidene Ring | Resulting Compound Name |

| Methoxy (-OCH3) | 4-position | 2-((4-Methoxy-2-methyl)benzylidene)malononitrile |

| Dimethylamino (-N(CH3)2) | 4-position | 2-((4-(Dimethylamino)-2-methyl)benzylidene)malononitrile |

| Hydroxy (-OH) | 4-position | 2-((4-Hydroxy-2-methyl)benzylidene)malononitrile |

Conversely, the incorporation of electron-withdrawing groups (EWGs) decreases the electron density of the π-system. This modification primarily affects the LUMO energy level. nih.govacs.org Halogens (-F, -Cl, -Br), nitro (-NO2), and cyano (-CN) groups are typical EWGs employed in the derivatization of this compound.

The synthesis of these derivatives also relies on the Knoevenagel condensation, starting with a 2-methylbenzaldehyde derivative that contains the desired EWG. nih.gov For example, the reaction of 4-nitro-2-methylbenzaldehyde with malononitrile yields 2-((4-nitro-2-methyl)benzylidene)malononitrile. nih.gov The presence of strong EWGs can influence the reactivity of the starting aldehyde and may require adjustments to the reaction conditions. nih.gov

Table 2: Examples of this compound Derivatives with Electron-Withdrawing Groups

| Substituent | Position on Benzylidene Ring | Resulting Compound Name |

| Nitro (-NO2) | 4-position | 2-((4-Nitro-2-methyl)benzylidene)malononitrile |

| Chloro (-Cl) | 4-position | 2-((4-Chloro-2-methyl)benzylidene)malononitrile |

| Trifluoromethyl (-CF3) | 4-position | 2-((4-(Trifluoromethyl)-2-methyl)benzylidene)malononitrile |

Impact of Substituents on Electronic and Optical Properties

The electronic and optical properties of this compound derivatives are highly sensitive to the nature and position of the substituents on the benzylidene ring. The malononitrile group acts as a strong electron acceptor, creating a "push-pull" system when combined with an electron-donating substituent on the aromatic ring. bohrium.comresearchgate.net

The introduction of EDGs generally leads to a decrease in the HOMO-LUMO energy gap. nih.govacs.org This is because EDGs raise the energy of the HOMO more significantly than the LUMO. minoofar.com A smaller energy gap results in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.

Table 3: Effect of Substituents on the Calculated Electronic Properties of a Model Benzylidenemalononitrile (B1330407) System

| Substituent at 4-position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.5 | -2.7 | 3.8 |

| -OCH3 (EDG) | -6.1 | -2.5 | 3.6 |

| -NO2 (EWG) | -7.0 | -3.5 | 3.5 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted benzylidenemalononitriles to demonstrate the principles of substituent effects.

Correlations between Molecular Structure, Intermolecular Interactions, and Macroscopic Properties

The macroscopic properties of this compound derivatives, such as their crystal packing, melting point, and nonlinear optical (NLO) response, are directly influenced by their molecular structure and the resulting intermolecular interactions.

The planarity of the molecule plays a crucial role in determining how the molecules pack in the solid state. researchgate.netnih.gov The presence of the 2-methyl group can introduce some steric hindrance, potentially leading to a more twisted conformation compared to its unsubstituted counterpart. This can affect the degree of π-π stacking in the crystal lattice. researchgate.netnih.gov

Computational Screening for Novel Derivatives with Tailored Performance

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for the rational design and screening of novel this compound derivatives with specific, tailored properties. nih.govbohrium.com These methods allow for the in-silico evaluation of a wide range of potential derivatives, saving significant time and resources compared to experimental synthesis and characterization.

By performing DFT calculations, researchers can predict key electronic and optical properties, including:

HOMO and LUMO energy levels and the HOMO-LUMO gap: These calculations help to predict the absorption and emission characteristics of the molecule. nih.govacs.org

Molecular electrostatic potential (MEP): MEP maps can identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions. nih.gov

Nonlinear optical properties: The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, can be calculated to identify promising candidates for NLO materials. bohrium.com

For example, a computational screening study could involve modeling a series of this compound derivatives with different EDGs and EWGs at various positions on the benzylidene ring. The calculated HOMO-LUMO gaps could then be used to identify derivatives with absorption profiles suitable for specific applications, such as organic photovoltaics or as fluorescent probes. Similarly, the calculated hyperpolarizabilities could pinpoint derivatives with strong NLO responses for use in optical devices. bohrium.comnih.gov

Conclusion and Future Research Directions

Synthesis of Major Research Findings for 2-(2-Methylbenzylidene)malononitrile

Research into this compound is largely contextualized by the extensive studies on its isomers and related benzylidene malononitrile (B47326) derivatives. The primary method for its synthesis is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile, with a carbonyl compound, 2-methylbenzaldehyde (B42018).

A variety of catalytic systems have been explored for the synthesis of benzylidene malononitriles, highlighting the ongoing efforts toward greener and more efficient chemical processes. These include the use of catalysts such as ammonium (B1175870) acetate, piperidine, and various ionic liquids. Microwave-assisted synthesis has also been shown to be an effective method for producing these compounds, often with reduced reaction times and improved yields. nih.gov

The structural characteristics of benzylidene malononitriles have been elucidated through techniques such as X-ray crystallography, particularly for the 4-methyl isomer, 2-(4-Methylbenzylidene)malononitrile. nih.gov These studies reveal a generally planar molecular structure, a feature that contributes to the electronic properties of these compounds. nih.gov Spectroscopic data, including ¹H NMR and ¹³C NMR, for a range of substituted benzylidene malononitriles provide a basis for the characterization of the 2-methyl isomer.

The broader class of benzylidene malononitriles has demonstrated significant potential in various applications. In materials science, their conjugated electronic structure makes them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.airsc.org In the field of medicinal chemistry, various derivatives have been investigated for their biological activities, including as anticancer agents, tyrosinase inhibitors for applications in cosmetics, and as activators of cellular resistance to oxidative stress. oncotarget.comresearchgate.netnih.gov Specifically, the position of the substituent on the phenyl ring has been noted to significantly impact the physiological activity of these compounds. nih.gov

Table 1: General Research Findings on Benzylidene Malononitriles

| Research Area | Key Findings | Potential Relevance to this compound |

|---|---|---|

| Synthesis | Primarily synthesized via Knoevenagel condensation; various catalysts (e.g., ammonium acetate, piperidine) and methods (e.g., microwave-assisted) have been developed for high yields. nih.gov | The same synthetic routes are applicable and expected to be efficient. |

| Structural Properties | Generally planar molecular structures, as confirmed by X-ray crystallography of isomers like 2-(4-methylbenzylidene)malononitrile. nih.gov | A similar planar or near-planar structure is anticipated, influencing its electronic and packing properties. |

| Biological Activity | Derivatives show potential as anticancer agents, tyrosinase inhibitors, and antimicrobials. oncotarget.comresearchgate.netnih.gov The substituent position on the phenyl ring is crucial for activity. nih.gov | The 2-methyl substitution may confer specific biological activities that warrant investigation. |

| Materials Science | The conjugated system in these molecules makes them suitable for applications in optoelectronics, such as OLEDs. ontosight.airsc.org | Potential for use in the development of new organic electronic materials. |

Current Challenges and Limitations in Understanding and Application

Despite the wealth of research on the broader family of benzylidene malononitriles, a significant challenge is the lack of specific studies focusing exclusively on the this compound isomer. Much of the available data is generalized from studies on other derivatives, which may not fully capture the unique properties conferred by the ortho-methyl substitution.

A primary limitation is the absence of a comprehensive evaluation of its specific biological activities. While related compounds have shown promise, the precise effects of the 2-methyl group on anticancer, antimicrobial, or enzyme-inhibiting activities have not been thoroughly investigated. The steric hindrance and electronic effects of the ortho-methyl group could significantly alter its interaction with biological targets compared to its meta and para isomers.

In the realm of materials science, the lack of data on the photophysical and electronic properties of this compound hinders its potential application. Key parameters such as its absorption and emission spectra, quantum yield, and charge transport properties are yet to be determined. This information is crucial for designing and fabricating novel organic electronic devices.

Furthermore, the development of highly efficient and environmentally benign synthesis protocols remains an ongoing challenge. While the Knoevenagel condensation is a well-established reaction, optimizing conditions to maximize yield and purity, while minimizing waste and the use of hazardous reagents, is a continuous area of research.

Promising Avenues for Interdisciplinary Research and Development

The current knowledge gaps surrounding this compound open up several promising avenues for interdisciplinary research. A collaborative approach between synthetic chemists, materials scientists, and biologists could unlock the full potential of this compound.

Medicinal Chemistry and Chemical Biology:

Anticancer Drug Discovery: A systematic investigation into the cytotoxicity of this compound against a panel of cancer cell lines is a crucial first step. nih.gov Subsequent studies could explore its mechanism of action, potentially as a tubulin polymerization inhibitor or a tyrosine kinase inhibitor, which are known activities for this class of compounds. researchgate.netnih.gov

Enzyme Inhibition Studies: Given that some benzylidene malononitriles are effective tyrosinase inhibitors, exploring the potential of the 2-methyl isomer in this regard could lead to new applications in cosmetics and treatments for hyperpigmentation. oncotarget.com

Materials Science and Engineering:

Organic Electronics: A detailed characterization of the photophysical and electrochemical properties of this compound is warranted. This would involve studying its performance in OLEDs, organic field-effect transistors (OFETs), and organic solar cells. ontosight.airsc.org

Nonlinear Optics: The conjugated π-system of benzylidene malononitriles suggests potential for nonlinear optical (NLO) properties. Investigating these properties for the 2-methyl derivative could lead to its use in advanced optical materials.

Computational Chemistry:

Molecular Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. biointerfaceresearch.com These theoretical studies can guide experimental efforts and provide deeper insights into its structure-property relationships.

Docking Studies: In silico molecular docking can be used to predict the binding affinity and interaction modes of this compound with various biological targets, helping to prioritize experimental screening for drug discovery. nih.gov

Future Prospects for Novel Materials Based on Malononitrile Frameworks

The malononitrile framework serves as a versatile building block for the construction of novel organic materials with a wide range of functionalities. The future prospects for materials based on this framework, including derivatives like this compound, are bright and span multiple scientific disciplines.

The inherent electron-accepting nature of the malononitrile group makes it a key component in the design of donor-acceptor chromophores. These materials are central to the development of next-generation organic solar cells and NLO materials. By systematically modifying the donor portion of the molecule, such as the substituted benzylidene group, the electronic and optical properties can be finely tuned to meet specific device requirements.

Furthermore, the reactivity of the nitrile groups in malononitrile derivatives offers opportunities for post-synthetic modification and polymerization. This could lead to the creation of novel polymers with unique optical, electronic, and thermal properties, suitable for a variety of applications, from flexible electronics to advanced coatings.

The development of "smart" materials that respond to external stimuli is another exciting frontier. The planar structure and potential for specific intermolecular interactions in crystalline malononitrile derivatives could be exploited to create materials that exhibit mechanochromic or vapochromic behavior, where their color or fluorescence changes in response to pressure or chemical vapors.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-Methylbenzylidene)malononitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Knoevenagel condensation. A traditional method involves reacting 2-methylbenzaldehyde with malononitrile in ethanol using phosphorus pentoxide (P₂O₅) as a catalyst, yielding 68% after recrystallization . Advanced catalytic systems, such as NiCu@MWCNT nanohybrids in aqueous media, achieve 95% yield in 15 minutes under mild conditions (25°C) . Key factors include solvent polarity (e.g., ethanol vs. water), catalyst selection, and reaction time.

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound derivatives?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.83 ppm for C=C-H in CDCl₃ ), IR (e.g., nitrile stretch at ~2220 cm⁻¹ ).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals planar molecular geometry, hydrogen-bonding networks (e.g., C–H⋯N interactions ), and conformational analysis of bicyclic derivatives (e.g., boat/chair conformations ).

Advanced Research Questions

Q. How can computational methods like DFT guide the design of this compound derivatives for nonlinear optical (NLO) applications?

- Methodology : Density Functional Theory (DFT) predicts charge-transfer transitions critical for NLO properties. For example, B3LYP/6-31G(d,p) calculations align with experimental UV-vis data (λmax ~607 nm) to optimize electron-withdrawing substituents for enhanced hyperpolarizability . Substituents like methoxy or nitro groups stabilize charge-separated states, as shown in cycloadducts for third-order NLO materials .

Q. What strategies resolve contradictions in reported reaction yields for Knoevenagel condensations forming benzylidenemalononitriles?

- Methodology :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerate reaction kinetics (e.g., 10 minutes vs. 15 minutes for methyl groups) due to increased aldehyde electrophilicity .

- Solvent Polarity : In situ Raman/PXRD studies show higher polarity solvents (e.g., DMF) accelerate intermediate formation (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) and final product crystallization .

Q. How do substituent effects on the benzaldehyde moiety influence the electronic properties and applications of derived malononitriles?

- Methodology :

- Electronic Tuning : Nitro groups enhance intramolecular charge transfer (ICT), enabling applications in fluorescent sensors (e.g., CN⁻ detection at 1.6×10⁻⁷ M ).

- Photovoltaic Design : Dicyanovinyl-substituted derivatives exhibit broad absorption (e.g., 781 nm in PBEPBE calculations) for organic solar cells (OSCs) .

Safety and Handling

Q. What are the critical safety protocols when handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。